Methylmagnesium bromide

Overview

Description

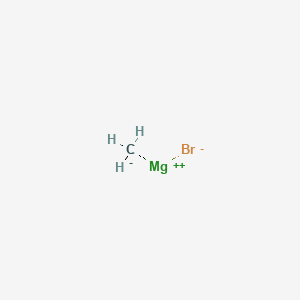

Methylmagnesium bromide (MeMgBr) is a Grignard reagent with the chemical formula CH₃MgBr. It is widely used in organic synthesis for nucleophilic alkylation, particularly in the formation of carbon-carbon bonds. Commercially available as solutions in tetrahydrofuran (THF), diethyl ether, or 2-methyltetrahydrofuran (2-MeTHF), its reactivity is standardized by titration, ensuring ≥90% methane release upon hydrolysis . Key applications include:

- Stereoselective syntheses: MeMgBr facilitates diastereoselective cyclization in oxazolidinone formation, outperforming tert-butylmagnesium chloride in both yield and selectivity .

- Cumulene and allene formation: Reactions with acetylenic dichlorides yield cumulenes (e.g., 2,5-dimethyl-2,3,4-hexatriene) via radical-mediated elimination pathways .

- Transmetalation: Used to prepare methylzinc bromide by reacting with ZnBr₂ .

Preparation Methods

Traditional Laboratory Synthesis

The classical preparation of methylmagnesium bromide involves the reaction of methyl bromide (CH₃Br) with magnesium metal in an anhydrous ether solvent. The general reaction is represented as:

$$ \text{CH}3\text{Br} + \text{Mg} \rightarrow \text{CH}3\text{MgBr} $$

This exothermic reaction typically proceeds under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.

Solvent Systems

Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common solvents. Et₂O offers a lower boiling point (34.6°C), facilitating reflux control, while THF provides higher polarity, accelerating magnesium activation. A comparative analysis of solvent effects is summarized below:

| Solvent | Boiling Point (°C) | Reaction Rate (k, L/mol·s) | Yield (%) |

|---|---|---|---|

| Diethyl ether | 34.6 | 0.12 ± 0.03 | 85–90 |

| THF | 66 | 0.25 ± 0.05 | 92–95 |

Data derived from kinetic studies under standardized conditions.

Initiators and Activation

Magnesium’s oxide layer often impedes reaction initiation. To overcome this, small quantities of initiators such as iodine (I₂), methyl iodide (CH₃I), or pre-formed Grignard reagent are added. Ultrasonic activation has also been reported to enhance reaction kinetics by disrupting the MgO layer.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and solvent recyclability. A patented method for methylmagnesium chloride (analogous to bromide) employs methylal (CH₃OCH₃) as a solvent, achieving 95% yield with a magnesium-to-methyl chloride molar ratio of 1:1.2–2.4. While this method focuses on chloride, analogous principles apply to bromide synthesis, substituting CH₃Br for CH₃Cl.

Reaction Conditions

- Temperature : 20–40°C (ambient to mild heating).

- Pressure : Autoclave systems enable pressurized reactions (up to 2 atm), reducing solvent loss.

- Mg Purity : Industrial-grade magnesium (99.5%) suffices, though higher purity reduces side reactions.

Byproduct Management

Glyphosate production waste streams, rich in methyl halides, are increasingly repurposed as raw materials. Pretreatment with NaOH (5–40%) and H₂SO₄ (95–98%) removes impurities like HCl and moisture, yielding reagent-grade CH₃Br.

Kinetic and Mechanistic Insights

The reaction follows second-order kinetics initially, transitioning to first-order as magnesium surfaces become saturated. Key findings include:

- Rate Equation : $$ -\frac{d[\text{CH}3\text{Br}]}{dt} = k[\text{Mg}][\text{CH}3\text{Br}] $$

- Activation Energy : 45–60 kJ/mol, dependent on solvent and initiator.

Side Reactions

Competitive pathways such as Wurtz coupling ($$ 2\text{CH}3\text{MgBr} \rightarrow \text{C}2\text{H}6 + 2\text{MgBr}2 $$) occur at elevated temperatures (>50°C). Controlled addition rates (<0.5 mL/min) and cooling mitigate this.

Analytical Methods

Titration Techniques

- Gilman Method : Quantifies active Grignard reagent via hydrolysis and acid-base titration.

- Mohr Titration : Measures halide concentration (Br⁻) using AgNO₃, critical for stoichiometric validation.

Spectroscopic Analysis

FT-IR and NMR spectroscopy identify contaminants like residual ether or hydrocarbons. For example, the absence of a peak at 3650 cm⁻¹ (O-H stretch) confirms anhydrous conditions.

Chemical Reactions Analysis

Formation Reactions

Methylmagnesium bromide is typically synthesized via the reaction of methyl bromide with magnesium metal. The NIST WebBook provides thermodynamic data for two formation pathways:

Reaction 1 :

textMg (cr) + CH₃Br (l) → CH₃BrMg (solution) ΔrH° = -267.8 ± 4.4 kJ/mol [1]

This reaction occurs in diethyl ether solvent and involves the insertion of Mg into the C-Br bond.

Reaction 2 :

textCH₃BrMg (solution) + HBr (g) → CH₄ (solution) + Br₂Mg (solution) ΔrH° = -274.5 ± 2.2 kJ/mol [1]

This enthalpy of reaction highlights the stability of the Grignard reagent in solution.

| Reaction Type | ΔrH° (kJ/mol) | Solvent | Reference |

|---|---|---|---|

| Mg insertion | -267.8 ± 4.4 | Diethyl ether | Holm, 1981 |

| HBr quenching | -274.5 ± 2.2 | Diethyl ether | Holm, 1981 |

Reactions with Carbonyl Compounds

This compound reacts with ketones, aldehydes, and esters to form alcohols after hydrolysis. Key examples include:

(a) Reaction with Benzophenone

The reaction with benzophenone (diphenylketone) in tetrahydrofuran (THF) proceeds via a second-order mechanism, initially first-order in both reactants. Kinetic studies reveal:

-

Activation Parameters :

This reaction produces 1,1-diphenylethanol quantitatively, with no significant side reactions like reduction or enolization .

| Parameter | Value | Units |

|---|---|---|

| Rate constant (k_initial) | 0.299 | L·mol⁻¹·s⁻¹ |

| Activation enthalpy (ΔH‡) | 61.7 | kJ/mol |

| Activation entropy (ΔS‡) | -72 | J·mol⁻¹·K⁻¹ |

(b) Reaction with Acetone

This compound reacts with acetone to form tertiary alcohols:

text(CH₃)₂CO + CH₃MgBr → (CH₃)₃CO⁻MgBr → (CH₃)₃COH (after hydrolysis)

This reaction is foundational in the synthesis of tertiary alcohols .

Coupling Reactions

This compound participates in carbon-carbon coupling reactions, particularly with organic halides in the presence of metal catalysts:

Example :

textCH₃MgBr + ArCOCl → ArCOCH₃ (via coupling)

In the presence of Tris(acetylacetonato)iron(III), this reagent enables cross-coupling with alkyl halides, such as methyl p-chlorobenzoate, to form branched hydrocarbons .

Wadsworth-Emmons Reaction

This compound promotes highly E-selective Wadsworth-Emmons reactions by deprotonating alkyl diethylphosphonoacetates. This protocol is effective for:

-

Straight-chain and branched aliphatic aldehydes

-

Substituted aromatic aldehydes

-

Base-sensitive substrates

The reaction mechanism involves nucleophilic attack on the phosphonate, followed by elimination to form α,β-unsaturated esters .

Kinetic and Mechanistic Insights

The reaction with benzophenone exhibits deviations from simple second-order kinetics due to:

-

Product Inhibition : Accumulated magnesium bromide slows the reaction.

-

Complexation : Formation of intermediate complexes between Grignard reagent and ketone .

These factors necessitate careful control of stoichiometry ([Grignard]/[ketone] ratios) to achieve quantitative yields .

Scientific Research Applications

Chemical Synthesis Applications

Methylmagnesium bromide is extensively used in the synthesis of various organic compounds:

- Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to produce alcohols. For example:

- Reaction with formaldehyde yields ethanol:

- Substitution Reactions: this compound can replace halides in organic compounds, facilitating the formation of new carbon-carbon bonds.

- Total Synthesis of Alkaloids: It has been employed in the total synthesis of complex alkaloids, showcasing its utility in advanced organic synthesis methodologies .

Biological Applications

In biological research, this compound serves as a reagent for modifying biomolecules:

- Bioconjugation: It is used to attach methyl groups to various biomolecules, enhancing their biological activity or stability.

- Pharmaceutical Intermediates: The compound is integral in synthesizing pharmaceutical intermediates, contributing to drug development processes.

Industrial Applications

The industrial applications of this compound are diverse:

- Polymer Production: It acts as a catalyst or reagent in the production of polymers and plastics.

- Fragrance Synthesis: this compound is involved in synthesizing various aromatic compounds used in perfumes and fragrances .

- Thin Film Deposition: The compound is utilized in creating thin organic films for electronic applications, such as organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Total Synthesis of Alkaloids

Recent studies have highlighted the role of this compound in synthesizing complex alkaloids. For instance, it was used to generate specific intermediates that facilitated the construction of pharmacologically active compounds. The efficiency and regioselectivity achieved through this method underscore its significance in synthetic organic chemistry .

Case Study 2: Polymer Chemistry

In polymer chemistry, this compound has been utilized to initiate polymerization reactions that lead to novel materials with unique properties. Its ability to form stable intermediates allows for controlled polymer growth, making it a valuable tool for material scientists .

Mechanism of Action

The mechanism of action of methylmagnesium bromide involves nucleophilic addition to electrophilic carbon atoms. The methyl group (CH₃) in this compound acts as a nucleophile, attacking the electrophilic carbon in carbonyl compounds, leading to the formation of a new carbon-carbon bond. This reaction is facilitated by the polar nature of the carbon-magnesium bond .

Comparison with Similar Compounds

Ethylmagnesium Bromide (EtMgBr)

- Reactivity : EtMgBr (C₂H₅MgBr) exhibits lower nucleophilicity compared to MeMgBr due to steric hindrance from the ethyl group. For example, in epoxide ring-opening reactions, MeMgBr produces diverse products, while methyllithium yields a single alcohol, highlighting MeMgBr’s intermediate reactivity .

- Applications: Less effective in sterically demanding reactions. For instance, tert-butylmagnesium chloride fails in oxazolidinone cyclization, whereas MeMgBr succeeds .

- Safety : Both require rigorous temperature control to avoid undesired methylation, but EtMgBr’s larger alkyl group may reduce flammability risks .

Methylmagnesium Iodide (MeMgI)

- Reactivity : MeMgI (CH₃MgI) is more reactive than MeMgBr due to the weaker Mg-I bond. This enhances its utility in ketone alkylation but increases sensitivity to moisture and side reactions .

- Selectivity: In formaldehyde alkylation, MeMgI yields ethanol after hydrolysis, whereas MeMgBr produces methanol, underscoring halogen-dependent reaction pathways .

Phenylmagnesium Bromide (PhMgBr)

- Electronic Effects : The aryl group in PhMgBr (C₆H₅MgBr) confers strong nucleophilicity but limits aliphatic chain elongation. Unlike MeMgBr, it is preferred in aromatic coupling reactions .

tert-Butylmagnesium Chloride (t-BuMgCl)

- Steric Limitations: Fails in cyclization reactions due to bulky tert-butyl groups, whereas MeMgBr achieves 82% yield in oxazolidinone synthesis .

Data Tables

Table 1: Physical and Reactivity Properties

Research Findings and Mechanistic Insights

- Steric vs. Electronic Effects : MeMgBr’s small methyl group enables access to congested reaction sites, as seen in the synthesis of 2,3,4-hexatriene . Larger reagents like t-BuMgCl fail in such contexts .

- Solvent Dependency: Reactions in THF vs. toluene show THF enhances MeMgBr’s coordination, improving yields (e.g., 82% vs. 45% in oxazolidinone synthesis) .

- Radical Pathways : MeMgBr participates in radical-mediated eliminations, forming cumulenes from dichlorides , a mechanism less prevalent in bulkier analogs.

Biological Activity

Methylmagnesium bromide (CH₃MgBr) is a highly reactive organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Its biological activity, while not extensively studied in the context of pharmacology, has implications in various biochemical reactions and applications in medicinal chemistry.

This compound is characterized by its molecular formula CH₃BrMg and a molecular weight of 119.24 g/mol. It is typically found as a solution in solvents such as diethyl ether or tetrahydrofuran, where it reacts vigorously with water to produce toxic gases. This reactivity profile makes it essential to handle with caution in laboratory settings.

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 75-16-1 |

| Molecular Formula | CH₃BrMg |

| Molecular Weight | 119.24 g/mol |

| IUPAC Name | bromo(methyl)magnesium |

| PubChem CID | 6349 |

Biological Applications

This compound serves as a critical reagent in the synthesis of various bioactive compounds. Its ability to form carbon-carbon bonds allows for the construction of complex organic molecules that can exhibit biological activity.

- Synthesis of Pharmaceuticals : this compound is utilized in the synthesis of key intermediates for pharmaceuticals, including those targeting neurodegenerative diseases. For example, it has been involved in synthesizing inhibitors for dual leucine zipper kinase (DLK), which plays a role in neuronal degeneration .

- Reactivity with Biomolecules : The compound's reactivity with carbonyl compounds allows for the formation of alcohols, which are crucial in drug formulation and development. This property is exploited to create various therapeutic agents.

Case Studies and Research Findings

Research has shown that this compound can effectively participate in reactions that lead to biologically relevant compounds:

- Neurodegeneration Models : In a study published in the Journal of Medicinal Chemistry, this compound was used to synthesize potent DLK inhibitors that showed promise in models of neurodegeneration . This highlights its potential role in developing treatments for conditions like Alzheimer's disease.

- Chemical Biology Applications : A comprehensive review discussed the importance of organometallics, including this compound, in chemical biology, emphasizing their role in creating peptidomimetics and small molecules that interact with biomolecules .

Safety and Handling Considerations

Due to its high reactivity, particularly with moisture and air, this compound poses significant hazards:

- Toxicity : Contact or inhalation can lead to severe injuries or death. It generates flammable gases upon reaction with water, necessitating stringent safety protocols during handling .

- Environmental Impact : The compound can cause environmental contamination if improperly disposed of, particularly due to its reactivity profile .

Q & A

Basic Research Question: What are the critical safety protocols for handling methylmagnesium bromide in Grignard reactions?

Methodological Answer:

this compound is pyrophoric and reacts violently with water, requiring strict inert-atmosphere techniques (e.g., Schlenk lines, dry solvents). Key protocols include:

- Quenching : Use dry ice/acetone baths to control exothermic reactions. Quench residual reagent with isopropanol followed by aqueous HCl (1:1 v/v) to neutralize Mg salts .

- Personal Protection : Wear flame-resistant lab coats, nitrile gloves, and face shields. Use spark-proof tools in spill-prone areas .

- Ventilation : Perform reactions in fume hoods with continuous nitrogen flow to prevent THF vapor accumulation (flash point: 25°C) .

Basic Research Question: How does this compound participate in nucleophilic addition to carbonyl compounds?

Methodological Answer:

The reagent acts as a strong nucleophile, attacking electrophilic carbonyl carbons to form alkoxide intermediates. Key steps:

Reaction Setup : Maintain temperatures between 0–25°C in anhydrous THF to avoid premature decomposition .

Workup : Hydrolyze the intermediate with NH4Cl (aq.) or H2O/ice to yield alcohols. For sensitive substrates, use milder proton sources like D2O for isotopic labeling .

Advanced Research Question: How does stereochemistry influence product outcomes in reactions with chiral aldehydes?

Methodological Answer:

this compound exhibits low stereoselectivity in non-chiral environments. However, with chiral aldehydes (e.g., (R)-2-methylbutanal):

- Stereoisomer Formation : Two diastereomers arise due to planar Mg-bound intermediates, leading to racemization if quenching is slow. For example, (R)-2-methylbutanal yields a 1:1 diastereomeric ratio unless chiral ligands (e.g., (-)-sparteine) are added to stabilize transition states .

- Kinetic Control : Rapid quenching at -78°C minimizes epimerization .

Advanced Research Question: What analytical techniques optimize quantification of this compound in complex matrices?

Methodological Answer:

- GC-MS Derivatization : Use n-pentylmagnesium bromide for volatile analytes, followed by high-resolution GC-MS with quadrupolar ion traps (detection limit: 0.1 ppm) .

- NMR Monitoring : Track reagent consumption via in situ ¹H NMR (δ 3.6–3.8 ppm for THF solvent) .

- Titration : Employ Gilman titration with 1,2-dibromoethane to quantify active Mg species .

Advanced Research Question: How do solvent choice and storage conditions affect reagent stability?

Methodological Answer:

| Solvent | Concentration | Stability (25°C) | Decomposition Byproducts |

|---|---|---|---|

| THF | 1 M | 3 months (N2) | Mg(OH)Br, CH4 gas |

| 2-MeTHF | 3 M | 6 months (Ar) | Minimal |

- Storage : Use flame-resistant containers with PTFE-lined caps. Store at -20°C under argon to suppress THF peroxide formation .

Advanced Research Question: How to resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Methodological Answer:

Discrepancies often arise from:

- Water Traces : Even 10 ppm H2O reduces yields by 20–30%. Validate solvent dryness via Karl Fischer titration (<30 ppm) .

- Substrate Purity : Impurities in aldehydes (e.g., oxidation products) form side adducts. Pre-purify substrates via column chromatography .

- Catalytic Effects : Trace LiCl (from synthesis) accelerates reactions but complicates reproducibility. Use LiCl-free batches for controlled studies .

Advanced Research Question: What are the best practices for large-scale quenching and waste disposal?

Methodological Answer:

- Quenching Protocol :

- Waste Compliance : Neutralized waste must have pH 6–8 and Br⁻ < 200 ppm (EPA guidelines). Test with AgNO3 for halide residues .

Advanced Research Question: What are the ecotoxicological impacts of this compound, and how are they mitigated?

Methodological Answer:

- Aquatic Toxicity : LC50 for zebrafish = 12 mg/L (96 hr). Avoid drainage; collect spills with silica gel and incinerate at 900°C .

- Biodegradation : THF solvent is readily biodegradable (BOD5: 70%), but MgBr2 persists. Use biochar filters to adsorb Mg²⁺ .

Properties

IUPAC Name |

magnesium;carbanide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPHGHWWQRMDIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BrMg | |

| Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052496 | |

| Record name | Methylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl magnesium bromide in ethyl ether appears as a colorless cloudy solution in diethyl ether. Vapors heavier than air., Diethyl ether solution: Cloudy colorless liquid; [CAMEO] In 1.4m toluene/tetrahydrofuran solution: Orange liquid; [MSDSonline] | |

| Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl magnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ether and tetrahydrofuran; insoluble in hydrocarbons | |

| Record name | METHYL MAGNESIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

75-16-1 | |

| Record name | METHYL MAGNESIUM BROMIDE IN ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3949 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl magnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromomethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MAGNESIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.